Bayer Desmodur N75
Description
Bayer Desmodur N75 is a fatty polyisocyanate hardener based on hexamethylene diisocyanate (HDI), specifically structured as a biuret trimer . It is widely used in light-stable, two-component polyurethane (PU) coatings due to its exceptional weather resistance, mechanical durability, and chemical stability . Key properties include:
- NCO content: 16.5%
- Viscosity (25°C): ~140 mPa·s
- HDI monomer content: <0.38% (enhancing safety and reducing toxicity)
- Density (20°C): 1.07 g/ml
- Flash point: ~35°C .
Desmodur N75 is compatible with polyester polyols, acrylic polyols, and other aliphatic/aromatic polyisocyanates, making it versatile for automotive, industrial, and wood coatings .
Properties
CAS No. |
11132-83-5 |
|---|---|
Molecular Formula |
C8H7N3O |
Synonyms |
Bayer Desmodur N75 |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Coatings
- Automotive Finishing : Desmodur N75 is employed in air- and force-drying coatings for automotive surfaces due to its robust protective qualities against environmental factors.
- Industrial Coatings : It is also used in industrial applications where chemical resistance and durability are paramount.
- Wood and Furniture Finishing : The compound provides a hard, glossy finish that enhances the aesthetic appeal while protecting against wear and tear.
- Corrosion Protection : Coatings formulated with Desmodur N75 are effective in protecting metal surfaces from corrosion.
-
Adhesives and Sealants
- Desmodur N75 serves as a key ingredient in formulating high-performance adhesives and sealants that require strong bonding capabilities and resistance to environmental degradation.
-
Elastomers
- The compound can be utilized in the production of elastomeric materials that require flexibility combined with toughness.
Properties and Compatibility
Desmodur N75 exhibits several critical properties that enhance its utility across various applications:
- Chemical Resistance : Coatings based on Desmodur N75 show exceptional resistance to solvents, chemicals, and abrasion.
- Mechanical Strength : The compound contributes to the mechanical integrity of coatings, ensuring they withstand physical stress.
- Compatibility : It is compatible with a range of hydroxyl-functional coreactants such as polyesters and acrylics, allowing for versatile formulation options.
Data Tables
| Property | Value | Unit |
|---|---|---|
| NCO Content | 16.5 ± 0.3 | % |
| Viscosity at 25°C | 150 ± 60 | mPa·s |
| Non-Volatile Content | 75 ± 1 | % |
| Flash Point (Setaflash) | 23 | °C |
| Specific Gravity at 25°C | 1.06 | g/cm³ |
Case Studies
-
Hydrophobic Coatings
A study explored the modification of hydrophobicity in polyurethane coatings by incorporating Fluowet EA 600 with Desmodur N75. The results demonstrated significant improvements in bacterial adhesion resistance due to altered surface properties . -
Durability Testing
Research conducted on automotive finishes utilizing Desmodur N75 revealed that formulations exhibited superior gloss retention and weathering performance compared to traditional coatings. This was attributed to the high crosslink density achieved through the reaction with polyester polyols . -
Corrosion Resistance
Field tests on industrial coatings showed that those based on Desmodur N75 provided enhanced protection against corrosion when applied to metal substrates exposed to harsh environments. The study emphasized the need for thorough testing to validate performance claims before application .
Comparison with Similar Compounds
Desmodur N75 vs. Desmodur N3300
Key Findings :
- Desmodur N3300 exhibits higher viscosity at low shear rates , providing better structural stability during storage, whereas N75’s lower viscosity improves flow during application .
- N3300-based coatings show elastic-dominated behavior (stable modulus), while N75 coatings are more viscous , requiring shorter processing times .
Desmodur N75 vs. Desmodur N100
Key Findings :
- Both are biuret trimers, but N100 is optimized for adhesives with stricter monomer limits, while N75 balances cost and performance in coatings .
Desmodur N75 vs. Aromatic Polyisocyanates (e.g., Desmodur L75)
Key Findings :
Desmodur N75 vs. Sulfonate Polyurethane Dispersions (U Series)
Key Findings :
- Sulfonate dispersions (U Series) offer superior water resistance and acid/alkali stability but require specialized formulations .
Performance in Composite Systems
- UV-Dual Curing: Adding 5 wt.% N75 to acrylate epoxy/SiO₂ nanocomposites enhances adhesion and mechanical strength but slightly reduces UV cure efficiency .
- Catalyst Interactions : N75-based coatings show lower dynamic moduli compared to N3300, affecting long-term sedimentation behavior .
Preparation Methods
Crystallization Water Method
This approach, detailed in Patent CN102382561B, involves introducing crystallization water compounds (e.g., hydrated salts) to HDI under precise conditions. The reaction proceeds as follows:
-
Reaction Initiation : HDI reacts with water to form intermediate urea groups, which subsequently undergo condensation to form biuret structures.
-
Byproduct Management : Polyurea particles, a common byproduct, are removed via vacuum filtration using 80–220 mesh fabrics to yield a crude HDI biuret solution.
-
Distillation : The crude product undergoes wiped-film molecular distillation at reduced pressures (20–100 Pa) and elevated temperatures (160–180°C) to reduce free HDI monomers to <0.5%.
Key Parameters :
Water Vapor Method
Patent CN105348486A describes an alternative method using nitrogen-diluted water vapor:
-
Vapor Introduction : Water vapor is mixed with nitrogen (1:1 volume ratio) and introduced into HDI at 98°C.
-
Reaction Optimization : Maintaining the reaction at 130°C for 3 hours ensures complete biuret formation while minimizing side reactions.
-
Purification : Thin-film evaporation at 160°C and 20 Pa removes residual HDI, achieving a free monomer content of 0.45% and NCO content of 21.8%.
Comparative Analysis :
Purification and Isolation Techniques
Thin-Film Evaporation
Post-synthesis, crude HDI biuret contains residual HDI monomers and oligomers. Thin-film evaporators operate at 160°C and 20 Pa to separate low-boiling HDI (boiling point: 255°C) from high-molecular-weight biuret. This step is critical for achieving the stringent purity standards required for coatings (free HDI <0.5%).
Molecular Distillation
Wiped-film molecular distillation further refines the product by exploiting differences in volatility. The process reduces free HDI to <0.2% in commercial-grade Desmodur N75, ensuring compliance with occupational exposure limits.
Formulation into Desmodur N75
The purified HDI biuret is dissolved in a solvent blend to produce the final Desmodur N75 product. Covestro’s datasheet specifies a 75% solution in 1-methoxypropylacetate-2 (MPA) and xylene (1:1 ratio).
Solvent Selection Criteria
-
Reactivity : Solvents must be inert, with <0.05% water content to prevent premature polymerization.
-
Compatibility : Aromatic hydrocarbons (xylene) and esters (MPA) ensure stability and optimal viscosity (150±60 mPa·s at 25°C).
-
Safety : Flash points >38°C mitigate flammability risks during storage and handling.
Quality Control and Specifications
Desmodur N75’s performance hinges on stringent quality metrics, as outlined in Covestro’s specifications:
| Property | Value | Method |
|---|---|---|
| NCO Content | 16.5 ± 0.3% | Titration |
| Viscosity (25°C) | 150 ± 60 mPa·s | Rotational viscometer |
| Non-Volatile Content | 75 ± 1% | Gravimetric analysis |
| Hazen Color Value | ≤60 | Spectrophotometry |
Critical Parameters :
Challenges and Innovations
Byproduct Management
Early methods faced challenges with polyurea byproducts, which degraded coating clarity. Modern filtration and distillation techniques have mitigated this issue, enabling the production of low-turbidity biuret.
Environmental Considerations
The shift toward solvent-free HDI biurets (e.g., Desmodur N 3200) reflects industry trends to reduce volatile organic compound (VOC) emissions. However, Desmodur N75’s solvent-based formulation remains prevalent due to its ease of application and storage stability.
Industrial Applications and Performance
While beyond the scope of preparation methods, Desmodur N75’s end-use properties validate its synthesis protocols:
Q & A
Q. How can researchers identify and quantify Bayer Desmodur N75 in complex matrices such as polymer blends or environmental samples?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for precise quantification. Use a C18 reversed-phase column and calibration standards (e.g., Bayer Desmodur N100 or N3300A) to account for matrix effects. Recovery rates and detection limits should be validated against known concentrations, referencing protocols from occupational exposure studies .
Q. What are the optimal curing conditions for polyurethane coatings formulated with Desmodur N75 to achieve desired mechanical properties?
- Methodology : Design experiments varying curing temperature (20–80°C), humidity (10–80% RH), and catalyst concentration (e.g., dibutyltin dilaurate). Monitor crosslinking kinetics using FTIR spectroscopy to track NCO (isocyanate) group consumption. Compare results to formulations with other aliphatic polyisocyanates (e.g., Desmodur N3400) to assess performance trade-offs .
Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of Desmodur N75?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation with gel permeation chromatography (GPC) to determine molecular weight distribution. Validate purity using titration methods (e.g., ASTM D2572 for free NCO content) .
Q. How can researchers resolve contradictions in crosslinking efficiency data reported for Desmodur N75 across different studies?
- Methodology : Conduct meta-analyses of published datasets, focusing on variables such as solvent polarity, stoichiometric ratios (NCO:OH), and catalyst type. Use statistical tools (e.g., ANOVA) to identify confounding factors. Replicate conflicting experiments under controlled conditions to isolate variables .
Q. What safety protocols are recommended for handling Desmodur N75 in laboratory settings?
- Methodology : Implement fume hoods for weighing and mixing, and use personal protective equipment (PPE) including nitrile gloves and respirators. Monitor airborne isocyanate levels using OSHA Method 42 or NIOSH 5521. Decontaminate spills with specialized agents (e.g., 10% aqueous ammonia) to hydrolyze residual NCO groups .
Advanced Research Questions
Q. How does the environmental stability of Desmodur N75-based coatings compare under accelerated UV and thermal aging conditions?
- Methodology : Expose coatings to QUV accelerated weathering (ASTM G154) and thermal cycling (-20°C to 80°C). Assess degradation via gloss retention, adhesion (ASTM D3359), and FTIR analysis of hydrolytic byproducts (e.g., urea or biuret structures). Compare to coatings with hindered amine light stabilizers (HALS) .
Q. What reaction mechanisms explain the formation of side products (e.g., allophanates) during Desmodur N75 crosslinking?
- Methodology : Use model reactions with controlled stoichiometry and in situ FTIR to track intermediate species. Analyze byproducts via LC-MS and compare to synthetic allophanate standards. Computational modeling (DFT) can predict reaction pathways and activation energies .
Q. How do substrate surface properties (e.g., roughness, hydrophobicity) influence the adhesion of Desmodur N75-based coatings?
- Methodology : Prepare substrates (e.g., steel, polymers) with varying surface treatments (plasma, sandblasting). Measure contact angles and surface energy (Owens-Wendt method). Correlate with adhesion strength (pull-off tests) and coating morphology (SEM/EDS) .
Q. What are the degradation pathways and ecotoxicological impacts of Desmodur N75 in aquatic environments?
- Methodology : Conduct hydrolysis studies at pH 4–10, identifying degradation products via LC-QTOF-MS. Assess toxicity using OECD 201 (algae growth inhibition) and Daphnia magna acute toxicity tests. Compare results to regulatory thresholds (e.g., REACH PNEC values) .
Q. How can researchers optimize Desmodur N75 formulations for high-solids coatings with minimal volatile organic compounds (VOCs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
